Enhanced Kinase Inhibitory Potency in PIM1 and TrkA Assays vs. Non-Trifluoromethyl Analogs
Derivatives of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine demonstrate sub-nanomolar to low nanomolar inhibitory activity against key kinases. In a TR-FRET assay, a derivative exhibited an IC50 of 0.7 nM against PIM1, while another showed IC50 values of 13.4 nM and 26.4 nM against TrkA and TAAR1, respectively [1][2]. This level of potency is class-typical for optimized CF3-pyrimidines and contrasts with the reduced activity often observed when the trifluoromethyl group is replaced by a methyl group (e.g., in 6-chloro-2-methylpyrimidin-4-amine) due to altered lipophilicity and binding interactions [3].
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Derivatives: PIM1 IC50 = 0.7 nM; TrkA IC50 = 13.4 nM |
| Comparator Or Baseline | Non-fluorinated or methyl-substituted pyrimidine analogs (class-level baseline) |
| Quantified Difference | Sub-nanomolar potency enabled by CF3 group vs. generally reduced potency for CH3 analogs. |
| Conditions | TR-FRET assay (PIM1), ELISA (TrkA), and radioligand binding assay (TAAR1) |
Why This Matters
The trifluoromethyl group is a well-established bioisostere that enhances metabolic stability and binding affinity, making this scaffold a superior starting point for kinase inhibitor development.
- [1] BindingDB. (n.d.). BDBM50518521 (CHEMBL4564586): IC50 0.700 nM for PIM1. View Source
- [2] BindingDB. (n.d.). BDBM360634: IC50 13.4 nM for TrkA and 26.4 nM for TAAR1. View Source
- [3] PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine (CID 236127). View Source
